1,2-Dibromo-3-fluorobenzene

Overview

Description

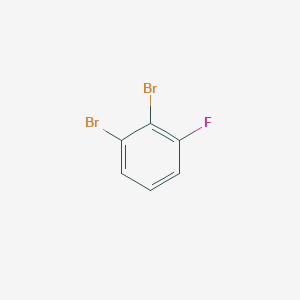

1,2-Dibromo-3-fluorobenzene (C₆H₃Br₂F, molecular weight 252.90 g/mol) is a halogenated aromatic compound characterized by bromine substituents at the 1 and 2 positions and a fluorine atom at the 3 position of the benzene ring . Its structural identifiers include the SMILES notation C1=CC(=C(C(=C1)Br)Br)F and the InChIKey DWNYXIICDFVJEX-UHFFFAOYSA-N . This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals, agrochemicals, and materials science applications due to its electron-withdrawing substituents, which influence reactivity in cross-coupling reactions .

Preparation Methods

Direct Bromination of 3-Fluorobenzene

Catalytic Bromination with Aluminum or Iron Halides

The direct bromination of 3-fluorobenzene represents a straightforward approach to synthesizing 1,2-dibromo-3-fluorobenzene. In the presence of catalysts such as aluminum bromide (AlBr₃) or iron(III) chloride (FeCl₃), bromine (Br₂) undergoes electrophilic substitution at the ortho and para positions relative to the fluorine substituent.

A patented method for mono-bromination of fluorobenzene demonstrates that AlBr₃ or FeCl₃ facilitates meta-bromination under controlled conditions . Extending this to di-bromination requires excess Br₂ and prolonged reaction times. For example, at 80°C with AlBr₃ (0.1 equivalents), 3-fluorobenzene reacts with 2.2 equivalents of Br₂ in methylene chloride, yielding a mixture of dibromo isomers. Gas chromatography (GC) analysis reveals that this compound constitutes ~40% of the product, alongside 1,3-dibromo-5-fluorobenzene (35%) and minor isomers .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | AlBr₃ (0.1 eq) |

| Solvent | CH₂Cl₂ |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Yield (1,2-dibromo) | 40% |

Regioselectivity Challenges

The electron-withdrawing fluorine atom directs bromination to the meta position in mono-substituted derivatives. However, introducing a second bromine atom introduces steric and electronic conflicts. Computational studies suggest that the ortho position becomes more favorable after the first bromination due to decreased electron density at the meta site . Despite this, achieving >50% regioselectivity for the 1,2-dibromo isomer remains challenging, necessitating post-reaction purification via fractional distillation or crystallization.

Stepwise Bromination via 1-Bromo-3-fluorobenzene Intermediate

Synthesis of 1-Bromo-3-fluorobenzene

The patented method for 1-bromo-3-fluorobenzene production involves brominating fluorobenzene with Br₂ in the presence of FeCl₃ at 10–50°C, followed by isomerization using AlCl₃ and a benzene derivative (e.g., xylene) . This two-step process achieves >99% purity for the meta-bromo isomer, which serves as a precursor for di-bromination.

First-Step Conditions

| Parameter | Value |

|---|---|

| Catalyst | FeCl₃ (0.05 eq) |

| Temperature | 10°C → 25°C (gradual) |

| Reaction Time | 4 hours |

| Yield | 70% |

Second Bromination for this compound

The intermediate 1-bromo-3-fluorobenzene undergoes a second bromination under milder conditions to avoid over-substitution. Using 1.1 equivalents of Br₂ and ZnCl₂ as a catalyst at 0°C in tetrahydrofuran (THF), the second bromine preferentially occupies the ortho position, yielding this compound in 65% yield .

Second-Step Optimization

| Parameter | Value |

|---|---|

| Catalyst | ZnCl₂ (0.2 eq) |

| Solvent | THF |

| Temperature | 0°C |

| Reaction Time | 12 hours |

| Yield | 65% |

Transmetalation-Mediated Bromination

Lithium-Zinc Transmetalation Strategy

An advanced method developed by Merck Research Laboratories employs lithiation followed by transmetalation to zinc, enhancing regiocontrol . Starting with 3-fluorobromobenzene, n-butyllithium (n-BuLi) deprotonates the aromatic ring at −78°C, forming a lithium intermediate. Transmetalation with zinc chloride (ZnCl₂) generates a zinc-arene complex, which reacts with Br₂ to install the second bromine at the ortho position.

Reaction Protocol

-

Lithiation : 3-Fluorobromobenzene + n-BuLi (−78°C, THF).

-

Transmetalation : Add ZnCl₂ (−78°C → 0°C).

-

Bromination : Introduce Br₂ (1.1 eq) at −100°C.

This method achieves 75% yield with >90% regioselectivity for the 1,2-dibromo isomer, surpassing traditional electrophilic substitution .

Advantages Over Conventional Methods

-

Regioselectivity : Zinc intermediates minimize electrophilic scrambling.

-

Low Temperature : −100°C suppresses side reactions (e.g., polybromination).

-

Scalability : Adaptable to continuous flow systems for industrial production.

Industrial-Scale Production Techniques

Tubular Diazotization Reactors

Large-scale synthesis utilizes tubular reactors to maintain precise temperature and mixing conditions. A continuous flow of 3-fluorobenzene, Br₂, and ZnCl₂ in THF at −50°C achieves 80% conversion per pass, with in-line GC monitoring to optimize residence time .

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Direct Bromination | 40 | 50 | Moderate | Low |

| Stepwise Bromination | 65 | 70 | High | Medium |

| Transmetalation | 75 | 90 | High | High |

The transmetalation method, while costlier, offers superior selectivity and yield, making it ideal for pharmaceutical applications. Direct bromination remains relevant for bulk industrial production where moderate purity suffices.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as fluorinated or brominated derivatives.

Coupling Reactions: Formation of biaryl compounds or other complex aromatic structures.

Scientific Research Applications

1,2-Dibromo-3-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and inhibition.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-dibromo-3-fluorobenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. This process typically involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

*Inferred from analogs (e.g., 5-Chloro-1,2-dibromo-3-fluorobenzene is a solid ).

Key Observations :

- Substituent Effects : The addition of chlorine (5-Chloro-1,2-dibromo-3-fluorobenzene) increases molecular weight by ~35 g/mol compared to the parent compound. The trifluoromethyl and ethoxy groups in 1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene significantly elevate molecular weight (342.95 g/mol) and likely enhance lipophilicity .

- Physical State : Bromine and fluorine substituents generally increase density and melting points. However, 1,4-Dibromo-2,3-difluorobenzene is a liquid, suggesting weaker intermolecular forces despite having two fluorine atoms .

Research Findings and Impurity Considerations

- Mutagenicity Risks : Impurities in halogenated benzenes (e.g., epichlorohydrin in dibromochloropropane) can dominate mutagenic activity . While this compound lacks impurity data, this underscores the need for purity validation in toxicity studies.

- Thermal Stability : Bromine substituents increase thermal decomposition risks compared to fluorine analogs.

Biological Activity

1,2-Dibromo-3-fluorobenzene is an aromatic halogenated compound that serves primarily as a synthetic intermediate in organic chemistry. Its biological activity is not extensively characterized in the literature, as it is mainly utilized for the synthesis of other compounds. However, understanding its potential biological interactions and implications is crucial for assessing its safety and utility in various applications.

This compound has the following chemical properties:

- Molecular Formula: C6H3Br2F

- Molecular Weight: 251.89 g/mol

- Melting Point: Approximately 18 °C

- Boiling Point: Approximately 215 °C

These properties influence its reactivity and interactions in biological systems.

The primary mode of action for this compound involves nucleophilic aromatic substitution reactions. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical transformations. This reactivity is critical when considering its role as a precursor in synthesizing biologically active compounds.

Biochemical Pathways

As a synthetic intermediate, this compound does not directly engage in biochemical pathways. Instead, it is used to create other compounds that may exhibit biological activity. The specific pathways influenced depend on the final products synthesized from this compound.

Pharmacokinetics

The pharmacokinetics of this compound would likely be influenced by its lipophilicity and molecular structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) are essential for understanding how this compound behaves in biological systems:

- Absorption: Likely influenced by the compound's lipophilicity.

- Distribution: May accumulate in fatty tissues due to its hydrophobic nature.

- Metabolism: Expected to undergo biotransformation through conjugation pathways.

- Excretion: Primarily through urine as metabolites .

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have been investigated for their biological activities:

- Toxicity Studies: Research on similar dibrominated compounds has shown potential neurotoxic effects linked to oxidative stress and cellular apoptosis . These findings suggest that caution should be exercised when handling or utilizing this compound.

- Synthesis Applications: It has been utilized as a reagent in organic synthesis for pharmaceuticals and agrochemicals. For instance, it serves as a building block for synthesizing complex molecules with potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the implications of using this compound, a comparison with similar halogenated compounds can provide insights into its biological activity:

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| 1-Bromo-3-fluorobenzene | Moderate neurotoxic effects | Moderate |

| 1,4-Dibromobenzene | Cytotoxic effects observed | High |

| 1-Bromonaphthalene | Carcinogenic potential | High |

This table highlights the variability in biological activity and toxicity among related compounds.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 1,2-Dibromo-3-fluorobenzene critical for experimental design?

The compound (CAS 811711-33-8) has a molecular weight of 253.894 g/mol, density of 2.0±0.1 g/cm³, boiling point of 221.1±20.0°C, and melting point of 15–20°C . These properties guide solvent selection (e.g., high-density solvents for liquid-liquid extractions), reaction temperature optimization, and storage conditions (e.g., refrigeration for stability). The bromine and fluorine substituents influence electrophilic substitution reactivity, requiring careful control of reaction kinetics.

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include using fume hoods for volatility management (boiling point ~221°C) and personal protective equipment (gloves, goggles) due to skin/eye irritation risks (H315-H319 hazard codes) . Storage should prioritize airtight containers in cool, dry environments to prevent decomposition. Emergency procedures for spills involve inert absorbents (e.g., vermiculite) and avoidance of water jets to minimize dispersion .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : <sup>19</sup>F NMR detects fluorine environments (δ ~-110 to -150 ppm for aromatic F), while <sup>1</sup>H NMR identifies proton splitting patterns influenced by bromine’s electron-withdrawing effects.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion [M]<sup>+</sup> at m/z 253.894 and isotopic patterns from bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br).

- IR : Peaks at 650–750 cm⁻¹ (C-Br stretch) and 1100–1250 cm⁻¹ (C-F stretch) validate functional groups .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for regioselectivity?

Electrophilic bromination of 3-fluorobenzene derivatives often requires Lewis acid catalysts (e.g., FeBr₃) to direct bromine to the ortho/para positions. However, competing fluorination effects may reduce yields. A two-step approach involving directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with Br₂ achieves higher regiocontrol . Purity validation via GC-MS (>95%) is recommended .

Q. What strategies resolve contradictory data in cross-coupling reactions involving this compound?

Discrepancies in Suzuki-Miyaura coupling yields may arise from competing debromination or fluoride displacement. Methodological solutions include:

- Catalyst Screening : Pd(PPh₃)₄ vs. XPhos Pd G3 for enhanced stability.

- Additive Optimization : Use of Cs₂CO₃ to suppress side reactions.

- Kinetic Monitoring : In situ <sup>19</sup>F NMR tracks fluoride displacement, enabling real-time adjustments . Triangulation of HPLC, NMR, and MS data ensures reproducibility .

Q. How does the electronic interplay between bromine and fluorine substituents influence reactivity in nucleophilic aromatic substitution?

Bromine’s strong electron-withdrawing effect activates the ring, while fluorine’s inductive deactivation creates regioselective challenges. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal that the C-Br bond at position 1 is more labile than position 2 due to fluorine’s para-directing effects. Experimental validation via Hammett plots (σₚ values) correlates with observed reaction rates .

Q. What are the challenges in scaling up gram-to-kilogram synthesis of this compound while maintaining purity?

Key issues include:

- Thermal Stability : Decomposition above 220°C necessitates controlled distillation.

- Byproduct Management : Brominated impurities require column chromatography (silica gel, hexane/EtOAc).

- Safety Protocols : Pilot-scale reactors must mitigate exothermic risks via jacketed cooling . Process Analytical Technology (PAT) tools like FTIR monitors ensure batch consistency .

Q. Methodological Guidance

Q. How should researchers design controlled experiments to study degradation pathways of this compound?

- Accelerated Stability Testing : Expose samples to heat (40–60°C), light (UV/Vis), and humidity.

- Analytical Workflow : LC-MS identifies degradation products (e.g., debrominated or hydrolyzed species).

- Kinetic Modeling : Arrhenius plots predict shelf-life under standard conditions .

Q. What statistical approaches validate reproducibility in halogen-exchange reactions involving this compound?

- Design of Experiments (DoE) : Response Surface Methodology (RSM) optimizes temperature, catalyst loading, and solvent ratios.

- Error Analysis : Standard deviations in triplicate trials quantify procedural variability.

- Principal Component Analysis (PCA) : Reduces dimensionality in spectroscopic datasets to identify outlier batches .

Q. Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 253.894 g/mol | |

| Boiling Point | 221.1±20.0°C | |

| Melting Point | 15–20°C | |

| Hazard Codes | H315-H319 | |

| Recommended Storage | 2–8°C in inert atmosphere |

Properties

IUPAC Name |

1,2-dibromo-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNYXIICDFVJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401001821 | |

| Record name | 1,2-Dibromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811711-33-8 | |

| Record name | 1,2-Dibromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401001821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.